6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a thiophene ring, and a pyrazolo[3,4-d]pyrimidin-4-one core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O2S2/c27-17-10-8-16(9-11-17)21-13-20(22-7-4-12-36-22)31-33(21)23(34)15-37-26-29-24-19(25(35)30-26)14-28-32(24)18-5-2-1-3-6-18/h1-12,14,21H,13,15H2,(H,29,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAKWWNATDQENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of 4-fluorobenzaldehyde with thiophene derivatives to form key intermediates.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Substitution Reactions: The final steps involve substitution reactions to introduce the sulfanyl and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction of the oxoethyl group.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's design allows it to interact with various biological targets:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
2. Antimicrobial Properties
Studies have shown that derivatives of pyrazolo compounds possess antimicrobial activity against both bacterial and fungal strains. The incorporation of the thiophene and fluorophenyl groups may enhance this activity by improving the compound's interaction with microbial cell membranes .
3. Neurological Applications
Compounds with similar frameworks have been explored for their potential as GABA receptor modulators. This suggests that the compound could be investigated for its effects on anxiety and seizure disorders .
Case Studies
Several studies have documented the biological activities of related compounds:
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that pyrazolo[3,4-d]pyrimidines exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial properties of thiophene-substituted pyrazoles. The study found that these compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Cellular Responses: Triggering apoptosis or other cellular responses through its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Shares structural similarities but lacks the complex pyrazolo[3,4-d]pyrimidin-4-one core.
Lemon Balm Compounds: Contains phenolic compounds with antioxidant properties but differs significantly in structure and function.
Uniqueness
6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of fluorophenyl, thiophene, and pyrazolo[3,4-d]pyrimidin-4-one moieties sets it apart from simpler compounds.
Biological Activity
The compound 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, focusing on its anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound involves a multi-step reaction starting from 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. The compound was synthesized by reacting the aforementioned pyrazole derivative with 1-chloro-1-((4-chlorophenyl)diazenyl)propan-2-one in ethanol under reflux conditions. The final product was purified to yield orange crystals with a melting point of 212–213 °C .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies using the MTT assay demonstrated significant anti-proliferative activity against:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Hepatocellular carcinoma | 12.5 | High |
| Breast cancer (MCF-7) | 15.0 | Moderate |
| Prostate cancer (PC-3) | 10.0 | High |
| Colorectal cancer (HCT-116) | 8.0 | Very High |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, particularly in hepatocellular carcinoma and colorectal cancer .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 14 | Moderate |
| Bacillus subtilis | 18 | High |
| Pseudomonas aeruginosa | 12 | Low |
The presence of the thiophene ring and fluorophenyl moiety appears to enhance its antibacterial properties .
The biological activity of the compound is believed to be linked to its ability to interact with specific cellular targets involved in cancer cell proliferation and bacterial growth. Molecular docking studies suggest that it may inhibit certain enzymes or receptors critical for tumor growth and bacterial survival .
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent . Furthermore, another study indicated that the compound could synergistically enhance the effects of conventional antibiotics against resistant strains of bacteria .
Q & A
Q. What experimental designs address batch-to-batch variability in large-scale synthesis?
- Design of experiments (DoE) with factorial analysis identifies critical process parameters (e.g., temperature, catalyst loading). PAT (Process Analytical Technology) tools like in-line FTIR monitor reaction progress dynamically. Crystallization screening (via Crystal16®) optimizes polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
